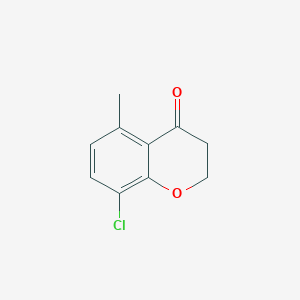
4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride
Vue d'ensemble
Description
“4-(2-Ethoxyethoxy)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 264624-20-6 . It has a molecular weight of 264.73 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “4-(2-Ethoxyethoxy)benzenesulfonyl chloride” is1S/C10H13ClO4S/c1-2-14-7-8-15-9-3-5-10 (6-4-9)16 (11,12)13/h3-6H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Chloride Binding in Cement-Based Materials : This research reviews the chloride binding of cement-based materials subjected to external chloride environments, discussing factors that influence chloride binding and its implications for the service life of materials (Yuan et al., 2009).
Electrochemical Surface Finishing and Energy Storage Technology : A review on the progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) for applications in electroplating and energy storage (Tsuda, Stafford, & Hussey, 2017).
Copper Chlorides in Bronze Corrosion and Painting Pigments : A review focused on the role of copper chlorides in corrosion processes and their use as pigments in paintings, highlighting the chemical diversity and applications of chloride compounds (Scott, 2000).
Health Risks of DEHP in PVC Medical Devices : Although not directly related to the requested compound, this critical review discusses the health risks posed by the use of di-2-ethylhexyl phthalate (DEHP) in PVC medical devices, emphasizing the importance of understanding the health implications of chemicals used in healthcare settings (Tickner et al., 2001).
Effective Treatment Methods on PEDOTPSS
: This review summarizes methods to enhance the thermoelectric performance of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), an example of how chloride compounds can play a role in material science research (Zhu et al., 2017).
Safety and Hazards
The compound “4-(2-Ethoxyethoxy)benzenesulfonyl chloride” is associated with certain hazards. It has been assigned the GHS pictograms GHS05 and GHS07, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is also associated with the hazard statements H302, H314, and H335 .
Propriétés
IUPAC Name |
4-(2-ethoxyethoxy)-3-propan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO4S/c1-4-17-7-8-18-13-6-5-11(19(14,15)16)9-12(13)10(2)3/h5-6,9-10H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPWPKFMROCTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)


![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)
![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)



![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418509.png)